molecular formula C6H3BrClN3 B13154877 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13154877
M. Wt: 232.46 g/mol
InChI Key: PPHJVIPBYNUVNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent . The reaction conditions often include mild temperatures and the presence of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

3-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H

InChI Key

PPHJVIPBYNUVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2Br)C(=C1)Cl

Origin of Product

United States

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